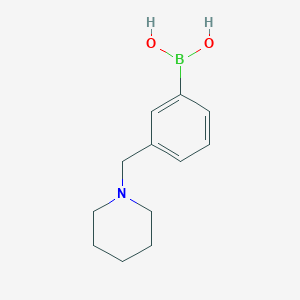

3-(Piperidin-1-ylmethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[3-(piperidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOOQRVPTGXIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674455 | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032610-59-5 | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylmethyl)phenylboronic acid, identified by its CAS Number 1032610-59-5 , is a versatile bifunctional organic reagent of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted phenylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The presence of the piperidinylmethyl moiety imparts unique physicochemical properties, including modified solubility and basicity, and provides a handle for further chemical elaboration or for mediating specific interactions in biological systems.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth look at the synthesis, unique reactivity, and practical applications of this compound. We will delve into the causality behind experimental choices, present validated protocols, and explore its role as a key building block in the development of complex, biologically active molecules.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective and safe use in any experimental setting. This section outlines the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 1032610-59-5 | [1][2] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [3] |

| Molecular Weight | 219.09 g/mol | [3] |

| IUPAC Name | (3-(Piperidin-1-ylmethyl)phenyl)boronic acid | [3] |

| Appearance | Typically an off-white to white solid | [4] |

| Hydrochloride Salt CAS | 1072946-21-4 | [5] |

The presence of both a Lewis acidic boronic acid group and a basic tertiary amine (the piperidine nitrogen) makes this molecule zwitterionic at physiological pH. This dual character influences its solubility, reactivity, and handling requirements.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical and field-proven approach involves a Grignard reaction followed by borylation.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol (Exemplary)

-

Synthesis of 1-(3-Bromobenzyl)piperidine:

-

To a solution of 1-bromo-3-(bromomethyl)benzene (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and piperidine (1.2 eq).

-

Stir the mixture at room temperature for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate.

-

Causality: The use of a mild base like potassium carbonate is sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is a polar aprotic solvent suitable for this type of nucleophilic substitution.

-

-

Grignard Formation and Borylation: [6]

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.5 eq) to a flask containing anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-(3-bromobenzyl)piperidine (1.0 eq) in anhydrous THF to the activated magnesium. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the resulting Grignard reagent to -78 °C.

-

Slowly add triisopropyl borate (B(OiPr)₃, 1.5 eq) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction by carefully adding 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate. The product may be isolated by adjusting the pH of the aqueous layer to its isoelectric point to precipitate the zwitterionic product, which can then be collected by filtration.

-

Causality: Anhydrous conditions are critical for the formation and stability of the Grignard reagent. The reaction is quenched with acid to hydrolyze the boronate ester intermediate to the desired boronic acid. The choice of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and higher yields.

-

Section 3: The Role of the Aminomethyl Group in Suzuki-Miyaura Coupling

The aminomethyl substituent is not merely a passive structural element. It actively influences the reactivity of the boronic acid, a key insight for optimizing reaction conditions. Research on structurally related ortho-aminomethylphenylboronic acids has shown that the amine group, through an intramolecular interaction or a field effect, lowers the pKa of the boronic acid.[7][8]

This increased acidity facilitates the formation of the catalytically active boronate species (R-B(OH)₃⁻) at a lower pH than is required for simple phenylboronic acids.[7] This allows the Suzuki-Miyaura coupling to proceed efficiently under milder basic conditions, which is advantageous when working with base-sensitive functional groups on the coupling partner.

Caption: Activation and entry into the Suzuki-Miyaura catalytic cycle.

Section 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a robust, field-tested protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed to be self-validating, with clear steps and rationale.

Materials

-

This compound (1.2 eq)

-

Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 eq)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation of the Pd(0) active catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe. The biphasic system is often crucial for dissolving both the organic substrates and the inorganic base.[9]

-

Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 5: Applications in Drug Discovery

The true value of a building block like this compound is demonstrated by its application in synthesizing molecules with therapeutic potential. The piperidine motif is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties and provide key binding interactions.[10]

This reagent is particularly valuable for constructing libraries of compounds for structure-activity relationship (SAR) studies. For example, in the development of kinase inhibitors, which are a major class of cancer therapeutics, the precise positioning of aryl and heteroaryl groups is critical for potency and selectivity.[11][12] The use of this boronic acid allows for the introduction of a phenyl-piperidine-methyl moiety at a specific position, enabling chemists to probe the binding pocket of a target enzyme. For instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors like AZD7762, extensive SAR was built around a central core by coupling various boronic acids to create a diverse set of analogues.[13] Reagents like this compound are ideal candidates for such exploratory synthesis to optimize ligand-target interactions.

Section 6: Safety, Handling, and Storage

As with all chemical reagents, proper handling is paramount for ensuring laboratory safety.

-

Hazard Identification: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding to prevent electrostatic discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound should be stored under an inert atmosphere to prevent degradation of the boronic acid moiety.[3]

Conclusion

This compound is more than just another reagent for Suzuki coupling. It is a strategically designed building block that combines the reliable reactivity of a boronic acid with the valuable pharmacophoric features of a piperidine ring. Its unique electronic properties, influenced by the aminomethyl group, allow for milder reaction conditions, expanding its compatibility with complex substrates. For researchers in drug discovery, this compound offers a direct route to novel chemical matter, enabling the systematic exploration of chemical space around a biological target. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers scientists to leverage its full potential in the creation of next-generation therapeutics.

References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. US20060216754A1 - Process for the preparation of ring compounds - Google Patents [patents.google.com]

- 6. WO2020102730A1 - Improved synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]

- 7. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 8. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]

- 13. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]

- 14. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(Piperidin-1-ylmethyl)phenylboronic acid, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its strategic application in the synthesis of complex organic molecules, all grounded in established scientific principles.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of the complex molecular architectures found in many pharmaceuticals. The unique stability and reactivity of boronic acids make them ideal building blocks for creating diverse compound libraries for drug discovery.

This compound is a bifunctional reagent of particular interest. It incorporates a reactive boronic acid moiety for cross-coupling reactions and a piperidine ring, a privileged scaffold in medicinal chemistry known to enhance the pharmacological properties of drug candidates. The piperidine motif can improve a molecule's solubility, metabolic stability, and ability to cross biological membranes. The strategic placement of the piperidinylmethyl group at the meta-position of the phenylboronic acid offers a unique vector for molecular elaboration and interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1032610-59-5 | |

| Molecular Formula | C₁₂H₁₈BNO₂ | |

| Molecular Weight | 219.09 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available (expected to be a high-melting solid) | Inferred |

| Solubility | Soluble in methanol, DMSO, and DMF; sparingly soluble in water and non-polar organic solvents (predicted) | Inferred |

| SMILES | OB(O)c1cccc(CN2CCCCC2)c1 | |

| InChI Key | XXOOQRVPTGXIAP-UHFFFAOYSA-N |

Synthesis Protocol: A Reliable Pathway

Step 1: Nucleophilic Substitution with Piperidine

The first step involves the reaction of (3-(bromomethyl)phenyl)boronic acid pinacol ester with piperidine. The lone pair of the nitrogen atom in piperidine acts as a nucleophile, displacing the bromide to form the desired carbon-nitrogen bond.

Reagents and Materials:

-

(3-(Bromomethyl)phenyl)boronic acid pinacol ester

-

Piperidine (2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add (3-(bromomethyl)phenyl)boronic acid pinacol ester (1 equivalent) and acetonitrile.

-

Add potassium carbonate (2.5 equivalents) to the suspension.

-

Add piperidine (2 equivalents) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

Step 2: Deprotection of the Boronic Acid

The pinacol ester is a common protecting group for boronic acids, enhancing their stability. The final step is the deprotection to yield the free boronic acid.

Reagents and Materials:

-

This compound pinacol ester

-

2N Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the crude this compound pinacol ester in a mixture of diethyl ether and 2N HCl.

-

Stir the mixture vigorously at room temperature for 4 hours.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Caption: Proposed two-step synthesis of this compound.

Applications in Drug Discovery: A Case Study in Suzuki-Miyaura Coupling

The true utility of this compound lies in its application as a versatile building block in medicinal chemistry. Its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents and Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add degassed 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

Mechanistic Insights and Biological Relevance

The incorporation of the 3-(piperidin-1-ylmethyl)phenyl moiety into a larger molecule can significantly influence its biological activity. The piperidine ring can engage in hydrogen bonding and ionic interactions with protein targets, while the biaryl scaffold can provide a rigid framework for optimal binding.

For instance, many kinase inhibitors feature a biaryl core for binding within the ATP pocket, and the piperidine substituent can be tailored to interact with solvent-exposed regions or allosteric sites, thereby enhancing potency and selectivity. The development of novel therapeutics often relies on the systematic exploration of chemical space around a core scaffold, a process greatly facilitated by the use of versatile building blocks like this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its bifunctional nature, combining the reactivity of a boronic acid with the favorable pharmacological properties of a piperidine moiety, makes it a strategic choice for medicinal chemists. The synthetic protocols and applications outlined in this guide provide a solid foundation for its effective utilization in the laboratory.

The Strategic Utility of 3-(Piperidin-1-ylmethyl)phenylboronic Acid in Modern Drug Discovery: A Technical Guide

Introduction: A Privileged Scaffold Meets a Versatile Coupling Partner

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available chemical motifs, 3-(Piperidin-1-ylmethyl)phenylboronic acid has emerged as a molecule of significant interest. This compound uniquely marries two powerful functionalities: the piperidine ring, a "privileged scaffold" renowned for its favorable pharmacokinetic properties, and the phenylboronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in the synthesis of biologically active molecules. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the rationale behind the use of this versatile building block and to provide practical, field-proven insights into its application.

The piperidine moiety is a ubiquitous feature in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS) and cancers. Its prevalence is attributed to its ability to improve a compound's metabolic stability, aqueous solubility, and membrane permeability, thereby enhancing its overall "drug-likeness".[1][2] Concurrently, the phenylboronic acid functional group is an indispensable tool for the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance of a wide array of functional groups makes it a highly efficient and widely adopted method for the formation of carbon-carbon bonds in the later stages of a synthetic sequence. The strategic placement of the piperidin-1-ylmethyl group at the meta-position of the phenylboronic acid offers a unique three-dimensional vector for molecular elaboration, allowing for the exploration of novel chemical space in drug discovery programs.

Physicochemical Properties

A comprehensive understanding of a building block's physicochemical properties is critical for its effective deployment in a synthetic campaign and for predicting its influence on the properties of the final compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈BNO₂ | Sigma-Aldrich |

| Molecular Weight | 219.09 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 1032610-59-5 | CymitQuimica |

Synthesis of this compound: A Practical Approach

While a variety of synthetic routes to substituted phenylboronic acids exist, a particularly efficient and scalable method for the preparation of this compound is through the reductive amination of 3-formylphenylboronic acid with piperidine. This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the final product.

Proposed Synthetic Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Formylphenylboronic acid

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a solution of 3-formylphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added piperidine (1.1 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough to not reduce the boronic acid functionality while being highly effective for the reduction of the iminium intermediate.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Core Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily leveraged through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, this compound serves as the organoboron coupling partner, reacting with a variety of aryl or heteroaryl halides or triflates to generate biaryl structures.

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

The presence of the piperidine moiety is generally well-tolerated in Suzuki-Miyaura reactions, and its basic nitrogen can often be protonated or protected if necessary, although in many cases, this is not required. The ability to introduce the piperidin-1-ylmethylphenyl group in a late-stage synthetic step allows for the rapid generation of diverse compound libraries for high-throughput screening.

Exemplary Applications in Bioactive Molecule Synthesis

While a specific blockbuster drug containing the this compound scaffold has yet to be identified, its utility is evident in the patent literature, where it is frequently cited as a building block in the synthesis of novel compounds for various therapeutic targets. For instance, it has been incorporated into libraries of substituted piperidine derivatives explored as Akt inhibitors for the treatment of cancer. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the phenyl ring, enabling the fine-tuning of potency and selectivity against different Akt isoforms.

Conclusion: A Building Block of Strategic Importance

This compound represents a powerful convergence of two of medicinal chemistry's most important motifs. The piperidine ring confers favorable ADME properties, while the phenylboronic acid provides a versatile handle for the construction of complex molecular architectures through robust and reliable cross-coupling chemistry. Its application in the synthesis of libraries of bioactive compounds, as evidenced by its appearance in the patent literature, underscores its value to the drug discovery community. As the demand for novel chemical entities with improved therapeutic profiles continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylmethyl)phenylboronic acid, a versatile building block in medicinal chemistry. The document details a probable synthetic pathway, outlines its key physicochemical properties, and explores its current and potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents, offering insights into the strategic incorporation of the unique structural and functional attributes of this compound.

Introduction: The Significance of Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives have emerged as indispensable tools in the arsenal of medicinal chemists. Their unique ability to form reversible covalent bonds with diols has led to their extensive use in glucose sensing and targeted drug delivery. Furthermore, their role as key coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the synthesis of complex biaryl structures prevalent in many pharmaceuticals.[1][2] The incorporation of a boronic acid moiety can significantly influence a molecule's physicochemical properties, including acidity, lipophilicity, and membrane permeability, thereby offering a valuable strategy for lead optimization.[1]

The subject of this guide, this compound, combines the advantageous features of a phenylboronic acid with a piperidine-containing side chain. The piperidine motif is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[3] The presence of the aminomethyl linker provides a site for polar interactions and can influence the compound's overall basicity and solubility.

This guide will delve into the synthesis, known properties, and potential applications of this compound, providing a foundational understanding for its strategic use in drug design and development.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials:

-

Protection of the Boronic Acid: Phenylboronic acids are often protected as their pinacol esters to enhance their stability and prevent unwanted side reactions during subsequent synthetic steps.

-

Nucleophilic Substitution: The protected 3-(bromomethyl)phenylboronic acid pinacol ester can then react with piperidine in a standard nucleophilic substitution reaction to yield the desired product.

The overall synthetic scheme is illustrated below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical protocol based on standard procedures for similar transformations.[4] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2-(3-((Piperidin-1-yl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Reaction Setup: To a solution of 3-(Bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired pinacol ester.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified 2-(3-((Piperidin-1-yl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) is dissolved in a mixture of acetone and 1 M hydrochloric acid (HCl).

-

Reaction Conditions: The mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up and Isolation: The acetone is removed under reduced pressure. The aqueous solution is then washed with diethyl ether to remove any non-polar impurities. The aqueous layer can be lyophilized or carefully evaporated to yield the hydrochloride salt of this compound as a solid. Alternatively, neutralization with a base followed by extraction can provide the free boronic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1072946-21-4 (HCl salt) | [5][6] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [7] |

| Molecular Weight | 219.09 g/mol | [7] |

| Appearance | Solid (expected) | - |

| IUPAC Name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | [5] |

| InChI Key | CYTHVUIHUCIBNP-UHFFFAOYSA-N | [5] |

Applications in Drug Discovery and Medicinal Chemistry

The unique trifunctional nature of this compound—comprising the boronic acid, the phenyl ring, and the piperidinomethyl side chain—makes it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most established application of phenylboronic acids is in Suzuki-Miyaura cross-coupling reactions.[1] this compound can be coupled with a wide range of aryl or heteroaryl halides or triflates to generate complex biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.[1]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The piperidinomethyl moiety can serve several purposes in the resulting coupled products:

-

Improving Physicochemical Properties: The basic nitrogen of the piperidine can be protonated at physiological pH, enhancing aqueous solubility.

-

Providing a Vector for Further Functionalization: The piperidine ring can be further modified to introduce additional pharmacophoric elements.

-

Modulating Biological Activity: The piperidine group can engage in specific interactions with biological targets, such as hydrogen bonding or ionic interactions.

Potential as Enzyme Inhibitors

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases, where the boron atom can form a stable tetrahedral intermediate with the active site serine residue.[8] The discovery of Bortezomib, a boronic acid-containing proteasome inhibitor for the treatment of multiple myeloma, has spurred significant interest in this class of compounds as therapeutic agents.[1] The piperidinomethyl substituent of this compound could potentially be tailored to interact with specific pockets within an enzyme's active site, thereby enhancing binding affinity and selectivity.

Role in Targeted Drug Delivery

Phenylboronic acids have been extensively investigated for their ability to bind to diols, a feature that can be exploited for targeted drug delivery. For instance, they can be used to target sialic acid residues that are often overexpressed on the surface of cancer cells. While the primary application of this compound is likely as a synthetic intermediate, its inherent properties could be leveraged in the design of more complex drug delivery systems.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard organic chemistry transformations. The combination of a reactive boronic acid moiety for cross-coupling reactions and a drug-like piperidine-containing side chain provides a powerful tool for the synthesis of novel compounds with potentially enhanced physicochemical and pharmacological properties. As the demand for new and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]

- 6. eMolecules this compound, HCl | 1072946-21-4 | Fisher Scientific [fishersci.com]

- 7. (3-(Piperidin-1-ylmethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 8. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Piperidin-1-ylmethyl)phenylboronic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 3-(Piperidin-1-ylmethyl)phenylboronic acid

Introduction: The Duality of a Privileged Scaffold

This compound (Molecular Formula: C₁₂H₁₈BNO₂, Molecular Weight: 219.09 g/mol ) is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and drug development.[1] It incorporates two key structural motifs: the arylboronic acid, a cornerstone of modern synthetic chemistry renowned for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and the piperidine ring, one of the most prevalent heterocyclic scaffolds found in clinically approved pharmaceuticals.[2][3][4] This unique combination makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications, particularly targeting the central nervous system (CNS), cancer, and infectious diseases.[5][6]

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards. While boronic acids are generally more stable and easier to handle than many other organometallic reagents, they are not benign.[2][7] Recent studies have also highlighted that some arylboronic acids may be weakly mutagenic, demanding their consideration as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[8] This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies essential for working with this compound and related compounds.

Hazard Identification and Classification

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, its hazard profile can be reliably inferred from data on structurally related arylboronic acids.[9][10][11] The primary hazards are associated with its irritant properties and the potential for respiratory sensitization upon inhalation of its dust.

| Hazard Category | Classification & Precautionary Statements |

| GHS Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] H302: Harmful if swallowed.[12][13] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust.[10][13] P264: Wash skin thoroughly after handling.[12][14] P270: Do not eat, drink or smoke when using this product.[13][15] P271: Use only outdoors or in a well-ventilated area.[11][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11] |

| Precautionary Statements (Response) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10][14] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][16] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[16] |

| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[15] P405: Store locked up.[15][17] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[12][17] |

Risk Assessment and Mitigation: A Multi-Layered Approach

A robust safety protocol relies on a hierarchy of controls, prioritizing the elimination or substitution of hazards where possible, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

-

Ventilation: All handling of solid this compound that could generate dust must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[16][18] This minimizes the risk of respiratory tract irritation from inhaled particles.[19]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][18] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical and is mandatory even when using engineering controls.[19][20]

| PPE Category | Specification | Causality and Rationale |

| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield is recommended for splash hazards.[19][20] | Protects eyes from irritation or serious damage caused by airborne dust particles or accidental splashes.[20] |

| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile).[18][20] | Prevents direct skin contact, which can cause irritation.[9] Gloves should be inspected before use and changed immediately upon contamination.[20] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[19][20] | Protects skin on the body and limbs from accidental spills and contact with contaminated surfaces. |

| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is unavoidable.[19][20] | Minimizes the risk of inhaling fine particles, which can lead to respiratory tract irritation.[19] |

Experimental Protocols: Step-by-Step Safe Handling

Adherence to a strict, validated protocol is crucial for ensuring safety and experimental reproducibility.

Step-by-Step Handling Procedure

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that a safety shower and eyewash station are accessible.[20] The work area should be clean and free of clutter.

-

Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

-

Weighing and Transfer:

-

Post-Handling:

-

Clean the work area and any equipment used to remove any residual chemical.

-

Doff PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[20]

-

Storage and Stability

-

General Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12] Some suppliers recommend refrigeration.[10]

-

Inert Atmosphere: Boronic acids can be sensitive to air and moisture, which can lead to degradation.[12] For long-term storage or to maintain high purity, storing under an inert atmosphere such as nitrogen is recommended.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

Emergency and First-Aid Procedures

Prompt and correct first aid is essential in the event of accidental exposure.[21]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately.[17] If breathing is difficult, administer oxygen. If symptoms like coughing or shortness of breath persist, seek medical attention.[10][21] |

| Skin Contact | Remove contaminated clothing immediately.[17] Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[9][22] Seek medical attention if irritation develops or persists.[21] |

| Eye Contact | Immediately rinse eyes with copious amounts of clean water for at least 15 minutes, holding the eyelids open to ensure full flushing.[9][22] Seek immediate medical evaluation.[21] |

| Ingestion | Do NOT induce vomiting.[9][17] If the person is conscious, rinse their mouth with water.[12] Seek emergency medical care immediately.[22] |

Spill Response Protocol

In the event of a small spill:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[18]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover and contain the spill.[18] Crucially, perform this step gently to avoid raising dust.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[18]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[18][23]

Disposal Considerations

All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[18][23]

-

Segregation: Use separate, clearly labeled, and sealable containers for waste.[23]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[23]

-

Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[17] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[23]

References

- 1. weibochem.com [weibochem.com]

- 2. nbinno.com [nbinno.com]

- 3. 붕산 및 유도체 [sigmaaldrich.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. keyorganics.net [keyorganics.net]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. aksci.com [aksci.com]

- 17. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. laballey.com [laballey.com]

- 22. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-(Piperidin-1-ylmethyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous and organic solvent solubility of 3-(Piperidin-1-ylmethyl)phenylboronic acid. Recognizing the absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It synthesizes foundational principles of boronic acid solubility with field-proven, detailed experimental protocols. By equipping researchers with the necessary methodologies, this guide empowers them to generate reliable, in-house solubility data essential for applications ranging from reaction optimization to formulation development and preclinical assessment. The narrative emphasizes the causality behind experimental choices and provides a self-validating system for solubility determination.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates two key pharmacophores: the phenylboronic acid moiety and the piperidine ring.

-

Phenylboronic Acids: This class of compounds is renowned for its versatile reactivity in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] In medicinal chemistry, the boronic acid group is a unique functional group that can form reversible covalent bonds with diols, a property leveraged in designing enzyme inhibitors and sensors for saccharides.[2] The drug Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, famously features a boronic acid warhead, cementing the therapeutic relevance of this moiety.[3]

-

Piperidine Scaffolds: The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceuticals.[4][5] Its presence can enhance metabolic stability, modulate physicochemical properties such as lipophilicity and aqueous solubility, and provide a key interaction point for binding to biological targets.[4]

The combination of these two motifs in this compound makes it a valuable building block for synthesizing novel drug candidates. However, its utility is fundamentally governed by its solubility, a critical physicochemical parameter that influences every stage of drug development. Poor solubility can hinder in vitro assay performance, complicate formulation for in vivo studies, and ultimately lead to poor bioavailability.[6][7] Therefore, a thorough understanding and quantification of its solubility profile are paramount.

Understanding the Solubility of Phenylboronic Acids: Foundational Principles

The Challenge of Boroxine Formation

A primary challenge in determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This equilibrium between the acid and the boroxine is influenced by the solvent, temperature, and concentration. As the boroxine has significantly different physicochemical properties and solubility compared to the parent acid, this equilibrium can lead to inconsistent and difficult-to-reproduce solubility measurements.[8]

General Solubility Trends in Aqueous and Organic Media

-

Aqueous Solubility: Phenylboronic acid itself has a relatively low aqueous solubility (approximately 10 g/L or ~1.9 g/100g H₂O at 20°C).[9][10] The solubility of substituted phenylboronic acids is highly dependent on the nature of the substituent. For instance, introducing hydrophobic groups like isobutoxy or trifluoromethyl can decrease aqueous solubility compared to the unsubstituted parent acid.[1][11] Conversely, the presence of the basic piperidine nitrogen in our target molecule is expected to significantly enhance aqueous solubility at acidic pH due to the formation of a protonated, charged species. The solubility of ionizable compounds is strictly pH-dependent.[12]

-

Organic Solvent Solubility: The solubility in organic solvents is dictated by solvent polarity. Phenylboronic acid generally shows high solubility in polar solvents like ethers (e.g., diethyl ether) and ketones, moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents such as hexanes or methylcyclohexane.[9][13] Esterification of the boronic acid group, for example by forming a pinacol ester, typically increases solubility in organic solvents.[13]

Experimental Determination of Solubility: A Practical Guide

Given the lack of pre-existing data, this section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound. These two types of solubility measurements serve different purposes in the drug discovery pipeline.[14][15]

-

Kinetic Solubility: Measured under non-equilibrium conditions, this assay is rapid and well-suited for high-throughput screening in early discovery.[14][15] It assesses the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[16]

-

Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase.[6][7] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages.[14]

Workflow for Solubility Determination

The overall process for determining solubility follows a logical progression from sample preparation to data analysis.

Caption: General experimental workflow for solubility determination.

Protocol 1: Kinetic Solubility via Shake-Flask Method

This protocol is adapted from standard high-throughput screening methodologies.[16][17]

Objective: To rapidly determine the solubility of a compound precipitated from a DMSO stock into an aqueous buffer.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for storage, UV-transparent for analysis)

-

Microplate shaker/incubator

-

Centrifuge with plate rotor or filtration apparatus (e.g., Millipore MultiScreen solubility filter plates)

-

UV-Vis microplate reader or LC-MS system

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Rationale: DMSO is a common solvent for compound storage and ensures initial complete dissolution. A 10 mM concentration is standard for kinetic assays.[14]

-

-

Assay Plate Preparation: Add 2 µL of the 10 mM DMSO stock solution to triplicate wells of a 96-well plate. Then, add 98 µL of PBS (pH 7.4) to each well. This results in a final theoretical concentration of 200 µM with 2% DMSO.

-

Rationale: The rapid addition of the aqueous buffer to the DMSO solution induces precipitation of compound that is insoluble at that concentration. Keeping the final DMSO percentage low (≤2%) minimizes its co-solvent effect on solubility.[14]

-

-

Incubation: Seal the plate and place it on a microplate shaker at 300 RPM for 2 hours at 25°C.

-

Precipitate Removal: Centrifuge the plate at 3,000 x g for 20 minutes to pellet the precipitated solid. Alternatively, filter the solution using a solubility filter plate.

-

Rationale: This crucial step separates the undissolved solid from the saturated supernatant, which contains the dissolved compound.

-

-

Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (λ_max) using a UV-Vis plate reader.

-

Alternative: For compounds with low UV absorbance or to increase accuracy, the supernatant can be analyzed by LC-MS.[16]

-

-

Data Analysis: Create a calibration curve using standards of known concentrations of the test compound prepared in a 2% DMSO/PBS solution. Calculate the concentration of the dissolved compound in the supernatant by interpolating its absorbance from the calibration curve. This concentration is the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol determines the true solubility of the solid compound at equilibrium.[6][18]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Solvents of interest (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile, Chloroform)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled environment

-

Syringe filters (0.45 µm, PTFE or other appropriate material)

-

HPLC-UV or LC-MS system

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). Add a known volume of the desired solvent (e.g., 1 mL).

-

Rationale: The presence of excess, undissolved solid throughout the experiment is essential to ensure that the solution remains saturated and in equilibrium with the solid phase.[7]

-

-

Incubation: Tightly cap the vials and place them on a shaker or roller system in an incubator set to a constant temperature (e.g., 25°C) for 24 hours.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean analysis vial.

-

Rationale: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any potential adsorption of the compound to the filter membrane.

-

-

Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the concentration against a standard calibration curve prepared with the same compound. This concentration represents the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Kinetic | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS, pH 5.0 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Chloroform | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Methylcyclohexane | 25 | [Experimental Value] | [Calculated Value] |

Note: Molecular Weight of this compound: 219.09 g/mol .

Interpretation:

-

A solubility of >60-100 µg/mL is often considered a good target for drug discovery compounds.[15]

-

Comparing the solubility at pH 5.0 and 7.4 will quantify the impact of protonating the basic piperidine nitrogen. A significantly higher solubility at pH 5.0 is expected.

-

The organic solvent data will inform choices for synthetic reaction conditions and purification methods like crystallization.

Conclusion

While specific solubility data for this compound is not published, this guide provides the necessary scientific context and detailed experimental protocols to empower researchers to generate this critical data. By understanding the inherent chemical properties of boronic acids and applying robust, standardized methodologies for kinetic and thermodynamic solubility determination, drug development professionals can make informed decisions, mitigate risks associated with poor solubility, and accelerate the progression of promising new chemical entities.

References

- 1. scispace.com [scispace.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. evotec.com [evotec.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. d-nb.info [d-nb.info]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(Piperidin-1-ylmethyl)phenylboronic acid

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable for the synthesis of biaryl and heteroaryl structures—motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth examination and a detailed protocol for the coupling of a particularly valuable building block: 3-(Piperidin-1-ylmethyl)phenylboronic acid .

The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions.[2][3] The title compound uniquely combines this important pharmacophore with the synthetic versatility of a boronic acid, making it a highly sought-after reagent for introducing piperidinomethyl-aryl groups in late-stage functionalization and library synthesis for drug discovery programs.

This document serves as a comprehensive resource for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind reagent selection, and strategies for optimizing this crucial transformation.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

-

Transmetalation: The organic group from the activated boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer.[4][7]

-

Reductive Elimination: The two organic fragments (Ar and Ar') on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][5]

Reagent Selection and Rationale: An Expert's Perspective

The success of the coupling of this compound hinges on the judicious selection of four key components.

3.1 Palladium Precursor: The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precursor.[9]

-

Pd(OAc)₂ & PdCl₂: Common, air-stable Pd(II) salts that require reduction to Pd(0) in the reaction mixture, often facilitated by phosphine ligands.

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source, often preferred for its reliability in generating the active catalyst.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) complex that can sometimes be used directly but may require careful handling due to air sensitivity.

3.2 Ligands: The Key to Catalyst Efficacy Ligands are not mere spectators; they stabilize the palladium center, enhance its solubility, and critically modulate its reactivity. For substrates like ours, which contain a basic nitrogen atom, the choice of ligand is paramount. The piperidine nitrogen could potentially coordinate to the palladium, acting as a catalyst poison. To mitigate this, bulky and electron-rich ligands are employed.[4] These ligands promote rapid oxidative addition and reductive elimination, outcompeting potential catalyst inhibition.

-

Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): These are the gold standard for modern Suzuki couplings. Their steric bulk creates a coordinatively unsaturated metal center that accelerates the key catalytic steps, while their electron-donating nature enhances the rate of oxidative addition, especially with less reactive aryl chlorides.[4]

-

Triphenylphosphine (PPh₃): A classic, less expensive ligand suitable for simpler, more reactive substrates. It may be less effective for our specific, functionalized boronic acid.

3.3 Base: The Activator The base is essential for activating the boronic acid for transmetalation.[7] The choice of base can significantly impact yield and side-product formation.

-

Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Strong inorganic bases that are highly effective. Cs₂CO₃ is more soluble in organic solvents and often gives superior results, albeit at a higher cost.

-

Potassium Phosphate (K₃PO₄): A moderately strong base that is particularly effective in many Buchwald-type protocols and can help minimize side reactions like proto-deboronation.[4]

-

Organic Bases (e.g., Et₃N): Generally too weak for efficient boronic acid activation and are not recommended.[9]

3.4 Solvent System: An appropriate solvent must dissolve all reactants and facilitate the reaction, which often involves both organic and inorganic components.

-

Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[1]

-

Aqueous Mixtures: A small amount of water is typically required to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. A solvent system like Dioxane/H₂O (e.g., 4:1 v/v) is a robust starting point.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a reliable method for coupling this compound with a generic aryl bromide.

4.1 Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl Bromide (1.1 - 1.2 equiv)

-

Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., Dioxane)

-

Degassed Water

-

Standard glassware (Schlenk flask or reaction vial)

-

Magnetic stirrer and heating plate

-

Inert atmosphere supply (Nitrogen or Argon)

4.2 Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

4.3 Step-by-Step Procedure

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, the base (K₃PO₄), the palladium precursor (Pd₂(dba)₃), and the phosphine ligand (SPhos).

-

Establish Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous dioxane, followed by the degassed water, via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Optimization and Data Summary

The optimal conditions can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.

| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale / Comments |

| Aryl Halide | Aryl Bromide / Iodide | Aryl Chloride / Triflate | Reactivity order: I > Br > OTf > Cl. Chlorides often require more active catalysts.[6] |

| Catalyst System | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos Palladacycle | Buchwald palladacycles are highly active pre-catalysts, ensuring efficient formation of the active Pd(0) species. |

| Catalyst Loading | 1.0 mol% Pd | 2.0 mol% Pd | Higher loading may be needed for less reactive partners or to overcome slow initiation. |

| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | Cs₂CO₃ offers better solubility and can accelerate transmetalation, especially in difficult cases. |

| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Toluene allows for higher reaction temperatures, which can be beneficial for activating aryl chlorides. |

| Temperature | 80 - 100 °C | 110 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions if not controlled. |

| Expected Yield | 75 - 95% | 60 - 85% | Yields are substrate-dependent. Optimization is key. |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Inactive catalyst due to oxygen exposure; insufficient degassing.

-

Solution: Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened, high-purity reagents and thoroughly degassed solvents.

-

-

Proto-deboronation Side Product:

-

Cause: The boronic acid is cleaved by water/base before it can transmetalate. This is more common with electron-rich boronic acids or prolonged reaction times at high temperatures.

-

Solution: Use a milder base like K₃PO₄ instead of carbonates. Minimize reaction time and temperature. Ensure the aryl halide is sufficiently reactive.

-

-

Homo-coupling of Boronic Acid:

-

Cause: Two molecules of the boronic acid couple together. This can be promoted by oxygen or certain palladium species.

-

Solution: Rigorous exclusion of oxygen is critical. Screening different ligands and palladium sources can also minimize this side reaction.[9]

-

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing complex molecules of high value to the pharmaceutical and life sciences industries. Success in this reaction is achieved through a rational understanding of the catalytic cycle and careful selection of the catalyst, ligand, base, and solvent. By following the protocols and optimization strategies outlined in this guide, researchers can confidently employ this versatile building block to accelerate their discovery programs.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for 3-(Piperidin-1-ylmethyl)phenylboronic acid in Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-(Piperidin-1-ylmethyl)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling chemistry, and a piperidinomethyl group, which can impart desirable physicochemical properties such as increased solubility and basicity to target molecules. This unique combination makes it a reagent of significant interest for researchers in medicinal chemistry and materials science, enabling the construction of complex molecular architectures.

The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups and its typically high yields have made it a staple in the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. The presence of the basic piperidine group in this compound, however, necessitates specific considerations in protocol design and product purification, which will be addressed in detail within this guide.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |

| Molecular Weight | 219.09 g/mol | [1] |